N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanamide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxido-dihydrothiophene ring and a thiazolidinyl-propanamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxido-dihydrothiophene ring, followed by the formation of the thiazolidinyl-propanamide moiety. Common reagents used in these reactions include sulfur dioxide, thiophene derivatives, and various amides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for extensive research and application.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Properties
Molecular Formula |
C19H18N2O5S2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C19H18N2O5S2/c22-17(20-15-10-12-28(25,26)13-15)9-11-21-18(23)16(27-19(21)24)8-4-7-14-5-2-1-3-6-14/h1-8,10,12,15H,9,11,13H2,(H,20,22)/b7-4+,16-8- |
InChI Key |
GHCMOMYPQOKBBV-QSJINSDNSA-N |
Isomeric SMILES |
C1C(C=CS1(=O)=O)NC(=O)CCN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=O |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)CCN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=O |
Origin of Product |
United States |
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